Metoprolol hydrochloride

Beta-blocker selectivity Adrenergic receptor pharmacology Cardioselectivity

Metoprolol hydrochloride (CAS 56392-18-8) is a cardioselective β1-adrenergic antagonist (30‑74× β1/β2 affinity) lacking intrinsic sympathomimetic activity. Critical procurement differentiators: (1) enantiopure S‑metoprolol reference standards are essential for chiral release testing (S‑enantiomer ~500× higher β1 affinity in vitro); (2) metoprolol succinate extended‑release demonstrates significantly superior 1‑year event‑free survival vs. tartrate in HFrEF (64.12 % vs. 51.22 %, p<0.001); (3) polar, non‑chromophoric EP Impurities M and N require validated HILIC‑CAD methodology per updated USP‑NF proposals. These data mandate formulation‑specific, chirally‑controlled procurement.

Molecular Formula C15H26ClNO3
Molecular Weight 303.82 g/mol
CAS No. 56392-18-8
Cat. No. B1676519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetoprolol hydrochloride
CAS56392-18-8
SynonymsMetoprolol, Lopressor, Betaloc, CGP-2175, H 93-26
Molecular FormulaC15H26ClNO3
Molecular Weight303.82 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)CCOC)O.Cl
InChIInChI=1S/C15H25NO3.ClH/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;/h4-7,12,14,16-17H,8-11H2,1-3H3;1H
InChIKeyUKBBZNRSHOCRNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder.
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Metoprolol Hydrochloride 56392-18-8: Beta-1 Cardioselective Blocker Procurement Overview


Metoprolol hydrochloride is a cardioselective beta-1 adrenergic receptor antagonist [1]. It exhibits approximately 30- to 74-fold higher affinity for beta-1 adrenoceptors than for beta-2 adrenoceptors, a property that diminishes at plasma concentrations exceeding 300 nmol/L [1][2][3]. Unlike some beta-blockers, metoprolol lacks intrinsic sympathomimetic activity and possesses only minimal membrane-stabilizing activity at supra-therapeutic concentrations [1]. The hydrochloride salt form is the active pharmaceutical ingredient used in both immediate-release and extended-release oral formulations, as well as injectable preparations.

Why In-Class Beta-Blockers Cannot Substitute for Metoprolol Hydrochloride Without Validation


Direct substitution of metoprolol with other beta-blockers—even within the same cardioselective class—is unsupported by quantitative clinical evidence. In a 2024 international cohort study of 10,125 maintenance hemodialysis patients, atenolol demonstrated a 23% lower mortality risk compared to metoprolol (adjusted HR 0.77, 95% CI 0.65–0.90) [1]. Conversely, carvedilol, a non-selective vasodilating beta-blocker, significantly reduced all-cause mortality versus beta-1 selective agents including metoprolol in heart failure patients (risk ratio 0.85, 95% CI 0.78–0.93, p=0.0006) [2]. Even within metoprolol formulations, the succinate extended-release formulation demonstrates significantly improved 1-year event-free survival compared to tartrate in heart failure populations (HFrEF: 64.12% vs 51.22%, p<0.001) [3]. These data establish that procurement decisions cannot rely on class-effect assumptions.

Metoprolol Hydrochloride Quantitative Differentiation Evidence for Scientific Selection


Beta-1 Selectivity Ratio of Metoprolol Versus Atenolol, Bisoprolol, and Carvedilol

In a radioligand binding study using human myocardial membrane preparations, metoprolol demonstrated a beta-1/beta-2 selectivity ratio of approximately 40, which was practically equal to that of atenolol [1]. In contrast, using cloned human beta-1 and beta-2 adrenergic receptors expressed in recombinant cell lines under identical conditions, metoprolol exhibited a lower selectivity ratio (beta-2/beta-1 ratio) than bisoprolol (19-fold higher affinity for beta-1 than beta-2 for bisoprolol), while propranolol and carvedilol displayed no significant beta-adrenergic selectivity [2].

Beta-blocker selectivity Adrenergic receptor pharmacology Cardioselectivity

Metoprolol Succinate vs. Tartrate: 1-Year Event-Free Survival in Heart Failure Populations

In a 2026 propensity-matched retrospective cohort study of 1,493 heart failure patients (761 HFrEF pairs, 732 HFmrEF pairs) from the TriNetX Research Network (2010–2024), metoprolol succinate extended-release demonstrated significantly superior 1-year event-free survival compared to metoprolol tartrate immediate-release in both heart failure populations [1].

Heart failure outcomes Formulation comparison Extended-release pharmacokinetics

Controlled-Release (CR) vs. Conventional Metoprolol: Peak-to-Trough Plasma Concentration Variability and 24-Hour Beta-1 Blockade

A comparative study in 12 healthy male volunteers demonstrated that metoprolol succinate CR (95 mg once daily) achieved significantly lower peak plasma concentrations and higher trough concentrations at 24 hours compared to conventional metoprolol tartrate tablets (100 mg once daily), resulting in more consistent beta-1 blockade throughout the dosing interval [1]. The CR formulation maintained a significantly greater pharmacodynamic effect at 24 hours post-dose than once-daily conventional tablets [1].

Controlled-release formulation Pharmacokinetics Pharmacodynamics

S-Metoprolol Enantiomer vs. R-Metoprolol: Differential Beta-1 Adrenoceptor Affinity and Blocking Potency

In vitro receptor binding studies using guinea-pig ventricular membranes (predominantly beta-1) and soleus muscle (beta-2) demonstrated that the S-enantiomer of metoprolol possesses approximately 500-fold higher affinity for beta-1 adrenoceptors than the R-enantiomer [1]. In vivo studies in anaesthetized cats confirmed that the S-enantiomer exhibits approximately 250-fold greater beta-1 blocking potency than the R-enantiomer [1].

Enantiomer pharmacology Chiral selectivity Receptor binding affinity

Metoprolol CR/ZOK vs. Conventional Metoprolol and Atenolol: Reduced Beta-2-Mediated Metabolic Effects

In a single-blind crossover study of 12 healthy volunteers receiving terbutaline infusion (6 μg/kg IV over 1 hour) to stimulate beta-2-mediated responses, metoprolol CR/ZOK 100 mg produced significantly less attenuation of terbutaline-induced hyperglycemia and hypokalemia compared to atenolol 100 mg and conventional metoprolol 100 mg tablets [1].

Beta-2 blockade Metabolic effects Formulation selectivity

Metoprolol Impurities M and N: HILIC-CAD Analytical Differentiation from USP-NF TLC Methods

Metoprolol EP Impurities M and N are polar, non-chromophoric α-hydroxyamines that are poorly retained on conventional reversed-phase HPLC and invisible to UV detection, creating a unique analytical challenge not shared by many other beta-blocker impurities [1]. A validated HILIC-CAD method achieved efficient separation of metoprolol, succinic acid, and EP impurities M and N within <8 minutes, enabling quantitative analysis that traditional USP-NF TLC methods cannot provide [1]. Stress testing confirmed 3-isopropylamino-1,2-propanediol (impurity N) as a degradation product requiring specific monitoring [2].

Impurity profiling Analytical method validation Pharmacopoeia compliance

Metoprolol Hydrochloride Procurement and Research Application Scenarios Based on Quantitative Evidence


Heart Failure Clinical Trial Material Sourcing

Procurement of metoprolol succinate extended-release formulation is indicated for heart failure clinical trials. Evidence from a 2026 multicenter propensity-matched study of 1,493 patients demonstrates that metoprolol succinate provides significantly superior 1-year event-free survival compared to metoprolol tartrate in both HFrEF (64.12% vs 51.22%, p<0.001) and HFmrEF (67.57% vs 56.04%, p<0.001) populations [1]. The extended-release pharmacokinetic profile, characterized by lower peak-to-trough plasma concentration variability and sustained 24-hour beta-1 blockade, supports guideline-recommended use of succinate over tartrate for heart failure management [1].

Enantiopure Metoprolol Development and Chiral Analytical Standards

The S-enantiomer of metoprolol demonstrates approximately 500-fold higher beta-1 adrenoceptor affinity than the R-enantiomer in vitro, with in vivo beta-1 blocking potency approximately 250-fold higher for the S-form [1]. Racemic metoprolol contains 50% pharmacologically inactive R-enantiomer. This substantial chiral differentiation supports enantiopure drug development programs and necessitates chiral analytical method validation for release testing. Procurement of enantiomerically pure reference standards (S-metoprolol >99.2% purity; R-metoprolol >99.9% purity as characterized in the foundational study) is required for accurate quantitation [1].

QC Release Testing and Pharmacopoeia Compliance for Metoprolol API

Metoprolol API procurement for GMP manufacturing requires analytical capabilities beyond standard RP-HPLC-UV methods. EP Impurities M and N are polar, non-chromophoric α-hydroxyamines that are undetectable by UV and poorly retained on conventional reversed-phase columns [1]. A validated HILIC-CAD method achieves separation and quantitation of these impurities within 8 minutes and has been proposed to modernize USP-NF monographs by replacing outdated qualitative TLC methods [1]. Stress testing confirms 3-isopropylamino-1,2-propanediol (Impurity N) as a degradation product requiring specific monitoring in both tartrate injection and succinate extended-release tablet formulations [2].

Controlled-Release Formulation Development Benchmarking

Formulation development programs targeting once-daily metoprolol products should benchmark against the metoprolol succinate CR profile. In healthy volunteer studies, the CR formulation achieved significantly lower peak plasma concentrations, higher 24-hour trough concentrations, and maintained significantly greater beta-1 blockade at 24 hours compared to once-daily conventional metoprolol tartrate 100 mg [1]. The CR/ZOK formulation also demonstrated reduced beta-2-mediated metabolic effects (less attenuation of terbutaline-induced hyperglycemia and hypokalemia) compared to both conventional metoprolol and atenolol 100 mg, attributed to plasma concentrations remaining below the beta-2 spillover threshold of approximately 300 nmol/L [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Metoprolol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.